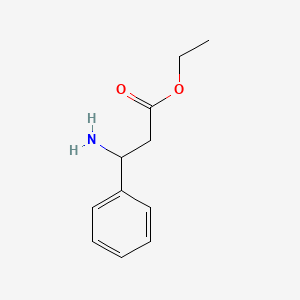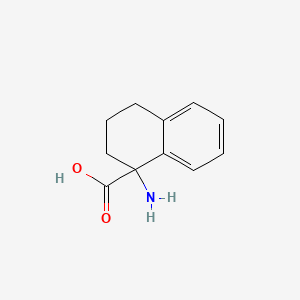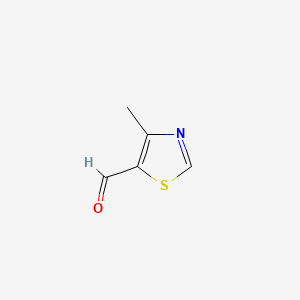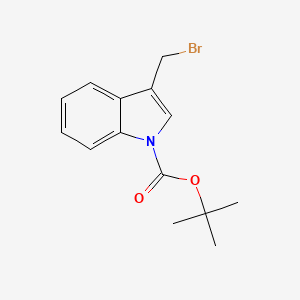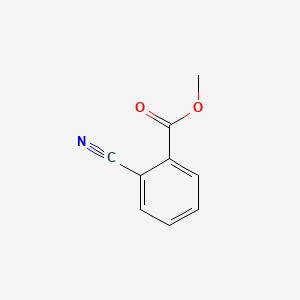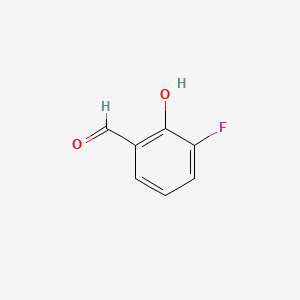
3-氟代水杨醛
描述
3-Fluorosalicylaldehyde is a chemical compound with the molecular formula C7H5FO2 . It has an average mass of 140.112 Da and a monoisotopic mass of 140.027359 Da . It is also known by other names such as 3-Fluoro-2-hydroxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Fluorosalicylaldehyde consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . It has a molar refractivity of 34.9±0.3 cm³ .Physical And Chemical Properties Analysis
3-Fluorosalicylaldehyde has a density of 1.4±0.1 g/cm³, a boiling point of 176.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . It has a flash point of 60.4±21.8 °C and an index of refraction of 1.587 . It appears as a crystal and has a melting point of 70°C .科学研究应用
氟代席夫碱的合成
3-氟代水杨醛: 被广泛应用于席夫碱的合成,席夫碱是由伯胺缩合形成的。 该化合物中的氟原子赋予其独特的电子性质,使这些席夫碱在潜在的生物活性以及作为配位化学中的配体方面具有价值 .
有机荧光染料
该化合物的结构有利于与合适的底物反应形成荧光染料。 这些染料由于其能够与生物分子结合并在特定条件下发出荧光,因此在生物成像和诊断中具有应用 .
高级药物中间体
在药物研究中,3-氟代水杨醛作为合成更复杂分子的中间体。 将其整合到药物分子中可以增强药代动力学性质,并提供更好的稳定性和疗效 .
材料科学与聚合物化学
这种醛用于开发聚合物材料,特别是那些需要引入氟组分以改变物理性质(如疏水性、耐溶剂性和热稳定性)的材料 .
分析化学试剂
由于其反应性醛基,3-氟代水杨醛用于与各种分析试剂形成衍生物。 然后将这些衍生物用于色谱法和分光光度法,用于检测和定量不同的分析物 .
有机合成中的催化剂
该化合物可以作为催化剂或催化体系的组成部分,特别是在需要路易斯酸的反应中。 氟原子可以增强醛的亲电性,使其成为更有效的催化剂 .
环境研究
在环境科学中,3-氟代水杨醛可用于研究环境中氟化合物的行为。 它有助于理解氟化有机化合物的降解过程和潜在的生物积累 .
农药研究
安全和危害
3-Fluorosalicylaldehyde is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
属性
IUPAC Name |
3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDHTEIVMDYWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343153 | |
| Record name | 3-Fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
394-50-3 | |
| Record name | 3-Fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 3-fluorosalicylaldehyde in current research?
A1: 3-Fluorosalicylaldehyde is frequently employed as a building block for synthesizing Schiff base ligands. [, , , , , , ] These ligands, often containing nitrogen and oxygen donor atoms, are then used to create metal complexes with transition metals like copper, nickel, cobalt, vanadium, and manganese. [, , , ]
Q2: Why are researchers interested in metal complexes containing 3-fluorosalicylaldehyde-derived ligands?
A2: These metal complexes are of significant interest for their potential antimicrobial properties. Studies have investigated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , ] Additionally, certain cobalt(II) complexes, like Co(fluomine) synthesized from 3-fluorosalicylaldehyde and ethylenediamine, demonstrate reversible oxygen-binding capabilities, making them promising for applications in oxygen-generating systems. [, , ]
Q3: How is the structure of 3-fluorosalicylaldehyde confirmed in research?
A3: Various spectroscopic techniques are used to characterize 3-fluorosalicylaldehyde and its derivatives, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, ] For instance, 1H NMR data confirms the presence of the enol-imine tautomeric form in Schiff bases derived from 3-fluorosalicylaldehyde. [, ] X-ray crystallography studies provide detailed structural information, including bond lengths, angles, and crystal packing arrangements. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


